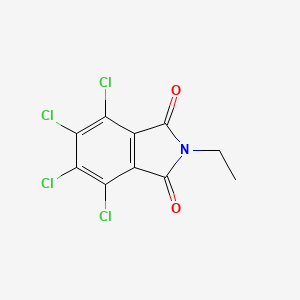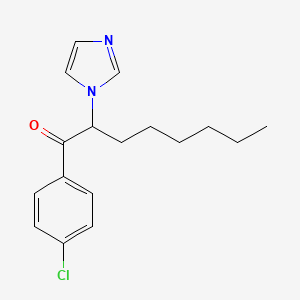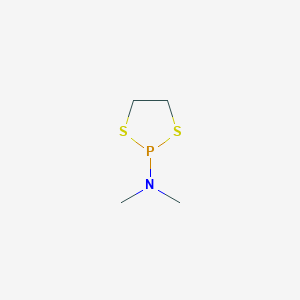
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a benzo(b)thiophene core with a carboximidamide group, making it a promising candidate for further research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide typically involves multiple steps, starting with the preparation of the benzo(b)thiophene core This can be achieved through various methods, such as the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzo(b)thiophene core.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and molecular interactions.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the development of new materials and chemical intermediates.
作用機序
The mechanism of action of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide involves its interaction with specific molecular targets, such as neuronal nitric oxide synthase (nNOS). By binding to the active site of nNOS, the compound inhibits its activity, reducing the production of nitric oxide (NO). This inhibition can modulate various physiological processes, including neurotransmission and immune response, making it a promising candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- N-(4-(2-(ethyl(3-(thiophene-2-carboximidamido)benzyl)amino)ethyl)phenyl)thiophene-2-carboximidamide
- N-(3-((3-fluorophenethyl)amino)methyl)phenyl)thiophene-2-carboximidamide
Uniqueness
Compared to similar compounds, N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide exhibits unique structural features that enhance its selectivity and potency as an nNOS inhibitor. Its specific arrangement of functional groups allows for stronger binding interactions with the enzyme, resulting in higher inhibitory activity and potential therapeutic benefits .
特性
CAS番号 |
52947-62-3 |
|---|---|
分子式 |
C15H21N3OS |
分子量 |
291.4 g/mol |
IUPAC名 |
N'-[2-(diethylamino)ethyl]-3-hydroxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C15H21N3OS/c1-3-18(4-2)10-9-17-15(16)14-13(19)11-7-5-6-8-12(11)20-14/h5-8,19H,3-4,9-10H2,1-2H3,(H2,16,17) |
InChIキー |
GZCFPAXUHNSCPH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN=C(C1=C(C2=CC=CC=C2S1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)


![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)


![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)




